3-Bromo-4-fluoro-2-iodopyridine

描述

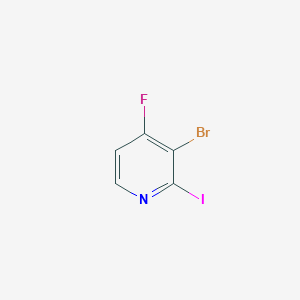

3-Bromo-4-fluoro-2-iodopyridine is a halogenated pyridine derivative featuring bromine (Br), fluorine (F), and iodine (I) substituents at the 3-, 4-, and 2-positions of the pyridine ring, respectively. This compound is of significant interest in organic synthesis and pharmaceutical research due to the unique electronic and steric effects imparted by its halogen substituents. The iodine atom at position 2 enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the electron-withdrawing fluorine and bromine groups influence regioselectivity in nucleophilic substitutions .

属性

分子式 |

C5H2BrFIN |

|---|---|

分子量 |

301.88 g/mol |

IUPAC 名称 |

3-bromo-4-fluoro-2-iodopyridine |

InChI |

InChI=1S/C5H2BrFIN/c6-4-3(7)1-2-9-5(4)8/h1-2H |

InChI 键 |

NKFSYYFKPQQOBY-UHFFFAOYSA-N |

规范 SMILES |

C1=CN=C(C(=C1F)Br)I |

产品来源 |

United States |

准备方法

Synthesis via Directed Lithiation and Iodination of 3-Bromo-2-fluoropyridine

The most direct and documented method for synthesizing this compound involves the iodination of 3-bromo-2-fluoropyridine through a sequence of lithiation and electrophilic substitution steps:

Step 1: Directed Lithiation

The starting material, 3-bromo-2-fluoropyridine, is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperature (-78 °C). This step generates a lithiated intermediate selectively at the 4-position of the pyridine ring due to the directing effects of the bromine and fluorine substituents.Step 2: Electrophilic Iodination

The lithiated intermediate is then quenched with iodine (I2) at -78 °C to introduce the iodine atom at the 4-position, yielding this compound.

| Stage | Reagents/Conditions | Temperature | Yield (%) |

|---|---|---|---|

| Lithiation | Lithium diisopropylamide in THF | -78 °C | - |

| Iodination | Iodine (I2) | -78 °C | 84% |

- References:

This synthetic route is detailed in a 2023 publication by Inoue et al. in ACS Catalysis and documented on ChemicalBook with a reported yield of 84% for the iodination step.

Analytical and Spectroscopic Characterization

The synthesized this compound is typically characterized by:

Nuclear Magnetic Resonance (NMR):

Distinct chemical shifts confirm the substitution pattern on the pyridine ring.Mass Spectrometry (MS):

Molecular ion peak at m/z ~302 confirms molecular weight.Elemental Analysis:

Consistent with C5H2BrFIN composition.Thin-Layer Chromatography (TLC):

Used to monitor reaction progress and purity.

Comparative Table of Preparation Routes

| Method | Starting Material | Key Reagents | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Directed Lithiation and Iodination | 3-Bromo-2-fluoropyridine | LDA, I2, THF | -78 °C | 84% | High regioselectivity, low temperature |

| Catalytic Hydrogenation + Bromination (related) | 4-Methyl-3-nitropyridine | Pd/C or Raney Ni, HBr, Br2 | 20-40 °C / -10 to 0 °C | 93-97% / 95% | Mild conditions, industrially scalable |

化学反应分析

Types of Reactions

3-Bromo-4-fluoro-2-iodopyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with aryl boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles can be used under mild to moderate conditions.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like sodium carbonate, are commonly used for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronic acids yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring.

科学研究应用

3-Bromo-4-fluoro-2-iodopyridine has a wide range of applications in scientific research, including:

作用机制

The mechanism of action of 3-Bromo-4-fluoro-2-iodopyridine depends on its specific application. In chemical reactions, the electron-withdrawing effects of the halogen substituents influence the reactivity and selectivity of the compound. For example, in coupling reactions, the presence of these substituents can stabilize reaction intermediates and facilitate the formation of desired products .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The reactivity and applications of halogenated pyridines are highly dependent on the positions and types of substituents. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Halogenated Pyridines

Electronic and Steric Effects

- Target Compound : The iodine at C2 creates a highly polarized C–I bond, facilitating oxidative addition in palladium-catalyzed reactions. The fluorine at C4 increases ring electron deficiency, directing electrophilic substitutions to the meta position .

- 3-Bromo-2-chloro-5-fluoropyridine : Chlorine at C2 (less polarizable than iodine) reduces coupling efficiency, but fluorine at C5 enhances stability against metabolic degradation in drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。